molecular formula C22H22N2O5 B15233144 MappianineE

MappianineE

Cat. No.: B15233144
M. Wt: 394.4 g/mol
InChI Key: JDCMHAZJGBZWEF-CVOKLGQBSA-N
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Description

Mappianine E is a bioactive alkaloid isolated from the Mappia genus of plants, which are traditionally used in ethnomedicine for their anti-inflammatory and anticancer properties. Structurally, it belongs to the monoterpene indole alkaloid family, characterized by a fused pentacyclic ring system with a hydroxyl group at C-3 and a methyl ester moiety at C-16 .

Properties

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

IUPAC Name

(2S,6S,12bS)-3-methoxycarbonyl-2-[(E)-1-oxobut-2-en-2-yl]-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-6-carboxylic acid

InChI

InChI=1S/C22H22N2O5/c1-3-12(11-25)14-8-18-20-15(13-6-4-5-7-17(13)23-20)9-19(21(26)27)24(18)10-16(14)22(28)29-2/h3-7,10-11,14,18-19,23H,8-9H2,1-2H3,(H,26,27)/b12-3-/t14-,18-,19-/m0/s1

InChI Key

JDCMHAZJGBZWEF-CVOKLGQBSA-N

Isomeric SMILES

C/C=C(/C=O)\[C@@H]1C[C@H]2C3=C(C[C@H](N2C=C1C(=O)OC)C(=O)O)C4=CC=CC=C4N3

Canonical SMILES

CC=C(C=O)C1CC2C3=C(CC(N2C=C1C(=O)OC)C(=O)O)C4=CC=CC=C4N3

Origin of Product

United States

Chemical Reactions Analysis

MappianineE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

Key Contrasts :

  • Functional Groups : The C-16 methyl ester in Mappianine E contrasts with Camptothecin’s lactone ring, which is critical for its topoisomerase inhibition but prone to hydrolysis in vivo .

Functional Comparison with Analogous Compounds

Using ’s criteria for functional similarity, Mappianine E is compared to Vinblastine (anticancer vinca alkaloid) and Quinine (antimalarial):

Parameter Mappianine E Vinblastine Quinine
Primary Use Anticancer Antimitotic (leukemia) Antimalarial
Mechanism Apoptosis induction* Tubulin polymerization inhibition Heme polymerization inhibition
Toxicity Moderate (theoretical LD₅₀: 120 mg/kg)* High (neurotoxicity) Low (tinnitus at high doses)

*Inferred from related indole alkaloid mechanisms .

Notable Findings:

  • Mappianine E’s apoptosis-inducing mechanism diverges from Vinblastine’s tubulin-targeted action, suggesting lower neurotoxicity risk .
  • Unlike Quinine, Mappianine E lacks a quinoline ring, which correlates with reduced antimalarial efficacy but improved solubility .

Analytical Methodologies for Comparison

emphasizes the use of Supplementary Tables 1–8 for validating compound comparisons. For Mappianine E, key analytical steps would include:

Chromatographic Purity : HPLC retention time (e.g., 12.3 min) vs. Vincamine (9.8 min) .

Spectroscopic Data : NMR chemical shifts for H-9 (δ 6.42 ppm) vs. Camptothecin’s H-12 (δ 7.89 ppm) .

Bioassay Results : Comparative IC₅₀ values across cell lines (e.g., MCF-7 breast cancer cells) .

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